Nateglinide Acyl-beta-D-glucuronide
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Overview
Description
Nateglinide Acyl-β-D-glucuronide is a metabolite of Nateglinide . It has a molecular weight of 493.55 and a molecular formula of C25H35NO9 .
Chemical Reactions Analysis
Nateglinide, the parent compound of Nateglinide Acyl-β-D-glucuronide, is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .Scientific Research Applications
Application in Pharmaceutical Analysis
Scientific Field
Summary of the Application
Nateglinide, a D-phenylalanine derivative, is a novel mealtime glucose regulator used for the treatment of type II diabetes . Analytical methods for the determination of nateglinide in pharmaceuticals and biological samples have been developed and studied .
Methods of Application or Experimental Procedures
The techniques of assay include UV and visible-range spectrophotometry, high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), micellar liquid chromatography (MLC), micellar electrokinetic chromatography (MEKC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . However, HPLC with UV-detection is the most widely used technique for the assay of the drug both in pharmaceuticals and biological samples .
Results or Outcomes
This technique has been used for studying drug dissolution, separation, and determination of enantiomers, impurities, and related substances . The assay of nateglinide in blood plasma and serum for studying pharmacokinetics and bioequivalence has principally been carried out with HPLC-UV and LC-MS/MS techniques .
Application in Metabolite Production
Scientific Field
Summary of the Application
Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is used as an intermediate in the production of Nateglinide metabolites . Metabolites are the intermediates and products of metabolism, which are essential for the study of substance properties and functions.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester in the production of Nateglinide metabolites are not explicitly mentioned in the sources. However, it’s likely that this compound is used in a series of biochemical reactions to produce the desired metabolites.
Results or Outcomes
The specific results or outcomes of using Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester in the production of Nateglinide metabolites are not detailed in the sources. However, the production of metabolites is a crucial step in drug development and pharmacological research.
Application in Glucuronidation Studies
Scientific Field
Summary of the Application
Glucuronides, such as Nateglinide Acyl-Beta-D-glucuronide, are often involved in drug metabolism. The study of these compounds can provide valuable insights into the pharmacokinetics and pharmacodynamics of drugs .
Methods of Application or Experimental Procedures
The methods of application often involve enzymatic synthesis of glucuronides and methods for their detection . This can include techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Results or Outcomes
The outcomes of these studies can include a better understanding of drug metabolism, which can inform drug design and dosage considerations .
Safety And Hazards
properties
IUPAC Name |
(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18-,19-,20-,21?,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIRWNSTJVSCRW-RLSOTHFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nateglinide Acyl-beta-D-glucuronide |
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